molecular formula C10H2Br2O4 B12871685 2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione

2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione

Cat. No.: B12871685
M. Wt: 345.93 g/mol
InChI Key: KWCDLFBQUBSVRK-UHFFFAOYSA-N
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Description

2,6-Dibromofuro2,3-fbenzofuran-4,8-dione is a complex organic compound characterized by its unique structure, which includes bromine atoms and a fused benzofuran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromofuro2,3-fbenzofuran-4,8-dione typically involves multi-step organic reactions. One common method includes the bromination of furo2,3-fbenzofuran-4,8-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,6-dibromofuro2,3-fbenzofuran-4,8-dione .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromofuro2,3-fbenzofuran-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2,6-Dibromofuro2,3-fbenzofuran-4,8-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dibromofuro2,3-fbenzofuran-4,8-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and the furobenzofuran core play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 2,6-Dibromofuro2,3-fbenzofuran-4,8-dione is unique due to its specific bromination pattern and the presence of the furobenzofuran core.

Properties

Molecular Formula

C10H2Br2O4

Molecular Weight

345.93 g/mol

IUPAC Name

2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione

InChI

InChI=1S/C10H2Br2O4/c11-5-1-3-7(13)10-4(2-6(12)16-10)8(14)9(3)15-5/h1-2H

InChI Key

KWCDLFBQUBSVRK-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC2=C1C(=O)C3=C(C2=O)C=C(O3)Br)Br

Origin of Product

United States

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